molecular formula C11H15FN2O2 B598266 tert-butyl N-(4-fluoroanilino)carbamate CAS No. 1202391-84-1

tert-butyl N-(4-fluoroanilino)carbamate

Cat. No.: B598266
CAS No.: 1202391-84-1
M. Wt: 226.251
InChI Key: NGAHHQOZPBGXFW-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-fluoroanilino)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 4-fluoro-substituted aniline moiety. This compound is structurally characterized by a benzene ring substituted with a fluorine atom at the para position and a Boc-protected amino group. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for introducing fluorine-containing aromatic amines into drug candidates. Fluorine atoms are known to enhance metabolic stability, bioavailability, and binding affinity in drug molecules, making this compound valuable in medicinal chemistry .

Properties

CAS No.

1202391-84-1

Molecular Formula

C11H15FN2O2

Molecular Weight

226.251

IUPAC Name

tert-butyl N-(4-fluoroanilino)carbamate

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-8(12)5-7-9/h4-7,13H,1-3H3,(H,14,15)

InChI Key

NGAHHQOZPBGXFW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)F

Synonyms

Hydrazinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-diMethylethyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-(4-fluoroanilino)carbamate can undergo nucleophilic substitution reactions, particularly at the fluoroaniline moiety.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-fluoroanilino)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable carbamate linkages makes it useful in drug design and development .

Industry: The compound is employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism by which tert-butyl N-(4-fluoroanilino)carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Substituent/Ring System CAS Number Molecular Formula Molecular Weight (g/mol) Application/Notes
This compound 4-Fluoroaniline Not provided C₁₁H₁₅FN₂O₂ 226.25 Pharmaceutical intermediate
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate cis-3-Methylpiperidine 473839-06-4 C₁₁H₂₂N₂O₂ 214.31 Building block for kinase inhibitors
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 3-Fluoro-4-aminopiperidine 907544-17-6 C₁₀H₁₈FN₂O₂ 217.26 Chiral intermediate in drug synthesis
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 3-Hydroxycyclopentane 154737-89-0 C₁₀H₁₉NO₃ 201.27 Cyclopentane-based scaffold in drug discovery
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate Trifluoromethyl-substituted aniline 215655-42-8 C₁₄H₂₀F₃N₃O₂ 319.33 Anticancer agent intermediate

Key Differences and Implications

Substituent Effects: Fluorine Position: The 4-fluoroaniline group in this compound contrasts with trifluoromethyl (e.g., 215655-42-8) or fluoropiperidine (e.g., 907544-17-6) substituents. Fluorine’s electronegativity improves metabolic stability, while trifluoromethyl groups enhance lipophilicity and binding selectivity . Hydroxy/Cyclopentyl Systems: Compounds like 154737-89-0 incorporate hydroxylated cyclopentane rings, offering rigidity and stereochemical diversity for targeting enzymes like proteases or kinases .

Ring Systems :

  • Piperidine Derivatives : tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (473839-06-4) and fluoropiperidines (e.g., 907544-17-6) are prevalent in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier .
  • Bicyclic Systems : Compounds like tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (880545-32-4) exhibit constrained geometries, enhancing receptor specificity .

Synthetic Utility: The rivaroxaban intermediate (S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate highlights the role of Boc-protected amines in multistep syntheses, enabling precise control over stereochemistry and functional group compatibility .

Physicochemical Properties

  • Polarity : Hydroxycyclopentyl derivatives (e.g., 154737-89-0) are more polar than aromatic carbamates, affecting their pharmacokinetic profiles .

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